
Propanamide, 2,3-dibromo-N-(4-methoxyphenyl)-2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanamide, 2,3-dibromo-N-(4-methoxyphenyl)-2-methyl- is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of two bromine atoms, a methoxyphenyl group, and a methyl group attached to the propanamide backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 2,3-dibromo-N-(4-methoxyphenyl)-2-methyl- typically involves the bromination of a suitable precursor compound. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane or chloroform. The reaction is usually carried out at low temperatures to control the reactivity of bromine and to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and concentration, to achieve high yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
化学反应分析
Types of Reactions
Propanamide, 2,3-dibromo-N-(4-methoxyphenyl)-2-methyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of other functional groups present in the molecule.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce debrominated compounds or reduced functional groups. Substitution reactions result in the formation of new compounds with different functional groups replacing the bromine atoms.
科学研究应用
Propanamide, 2,3-dibromo-N-(4-methoxyphenyl)-2-methyl- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies involving enzyme inhibition, protein interactions, and cellular signaling pathways.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用机制
The mechanism of action of Propanamide, 2,3-dibromo-N-(4-methoxyphenyl)-2-methyl- involves its interaction with molecular targets such as enzymes, receptors, and proteins. The bromine atoms and other functional groups in the compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecules.
相似化合物的比较
Similar Compounds
- 2,3-dibromo-N-(4-ethoxyphenyl)-3-phenyl-propanamide
- 2,3-dibromo-N-(4-methyloxan-4-yl)propanamide
- 2,3-Dibromo-N-[(4-chlorophenyl)carbamoyl]propanamide
Uniqueness
Propanamide, 2,3-dibromo-N-(4-methoxyphenyl)-2-methyl- is unique due to the presence of the methoxyphenyl group and the specific positioning of the bromine atoms. These structural features contribute to its distinct chemical reactivity and biological activity compared to similar compounds. The methoxy group, in particular, can influence the compound’s solubility, stability, and interactions with molecular targets.
属性
CAS 编号 |
63407-47-6 |
|---|---|
分子式 |
C11H13Br2NO2 |
分子量 |
351.03 g/mol |
IUPAC 名称 |
2,3-dibromo-N-(4-methoxyphenyl)-2-methylpropanamide |
InChI |
InChI=1S/C11H13Br2NO2/c1-11(13,7-12)10(15)14-8-3-5-9(16-2)6-4-8/h3-6H,7H2,1-2H3,(H,14,15) |
InChI 键 |
WJPGGJAHVRBVFK-UHFFFAOYSA-N |
规范 SMILES |
CC(CBr)(C(=O)NC1=CC=C(C=C1)OC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


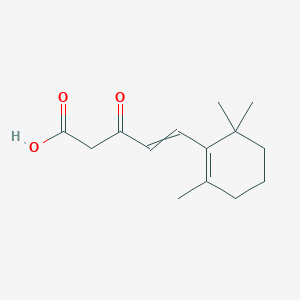

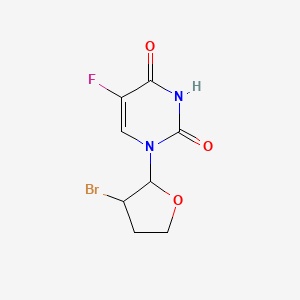
![7-Azido-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14494930.png)
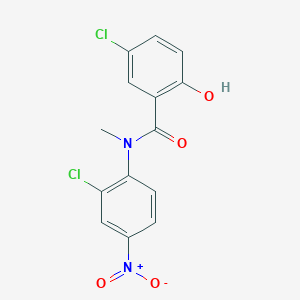

![5-Acetyl-1,3-di-tert-butylbicyclo[2.1.0]pentan-2-one](/img/structure/B14494942.png)
![N-[6-(hydroxymethyl)-2,4,5-trimethoxyoxan-3-yl]acetamide](/img/structure/B14494947.png)
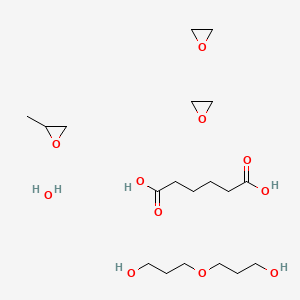
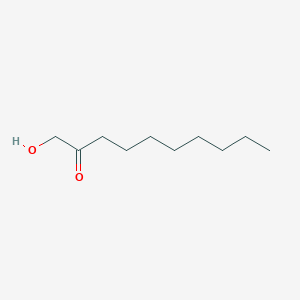
![Ethyl 3-[(diethoxyphosphoryl)oxy]but-3-enoate](/img/structure/B14494964.png)
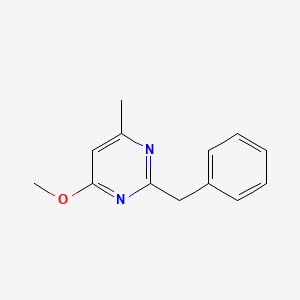
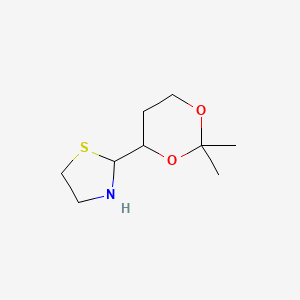
![4-[(Z)-2-benzo[a]acridin-12-ylethenyl]-N,N-dimethylaniline](/img/structure/B14494982.png)
